molecular formula C26H32N2O6 B5599919 1-(3-methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine oxalate

1-(3-methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine oxalate

Cat. No.: B5599919
M. Wt: 468.5 g/mol
InChI Key: OZQPQNLDIJTCTO-UHFFFAOYSA-N
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Description

1-(3-methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine oxalate is a useful research compound. Its molecular formula is C26H32N2O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.22603674 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have been exploring the synthesis of new compounds with potential antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole were synthesized from various ester ethoxycarbonylhydrazones with primary amines. These compounds demonstrated good or moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents H. Bektaş et al., 2010.

Anti-Inflammatory and Analgesic Agents

Another area of application is in the development of anti-inflammatory and analgesic agents. Novel compounds derived from visnaginone and khellinone showed significant cyclooxygenase-1/2 inhibitory activities, along with analgesic and anti-inflammatory properties. These findings underscore the compound's potential in pharmaceutical applications, particularly in managing pain and inflammation A. Abu‐Hashem et al., 2020.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. For example, new derivatives of 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole demonstrated potential antibacterial activity. This highlights the compound's role in synthesizing new chemicals with possible applications in combating bacterial infections S. Vartale et al., 2008.

Supramolecular Assemblies

Research into the crystallography and supramolecular assembly of related compounds reveals their potential in material science and engineering. For instance, studies on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines showed different dimensions of hydrogen-bonded assemblies based on their structural variations, offering insights into the design of novel materials with specific properties Chayanna Harish Chinthal et al., 2021.

Antioxidant Activity

The antioxidant potential of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has been evaluated, with certain compounds showing significant radical scavenging activities. This suggests the compound's utility in developing treatments or supplements aimed at combating oxidative stress L. Mallesha et al., 2014.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2.C2H2O4/c1-28-23-9-5-8-21(18-23)24(27)26-16-14-25(15-17-26)22-12-10-20(11-13-22)19-6-3-2-4-7-19;3-1(4)2(5)6/h2-9,18,20,22H,10-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQPQNLDIJTCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.